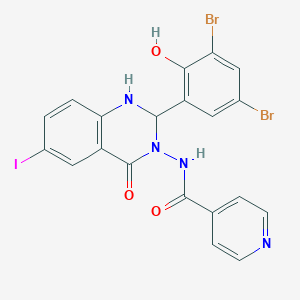![molecular formula C20H26N4O2S B331505 3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]](/img/structure/B331505.png)
3,3'-SULFANEDIYLBIS[N-(4,6-DIMETHYL-2-PYRIDINYL)PROPANAMIDE]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] is a complex organic compound characterized by its unique structure, which includes two pyridine rings connected by a sulfanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] typically involves the reaction of 4,6-dimethyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,3’-dithiodipropionic acid in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] can undergo various chemical reactions, including:
Oxidation: The sulfanediyl bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or disulfides.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its antibacterial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various cellular pathways. The sulfanediyl bridge and pyridine rings play crucial roles in these interactions, providing specific binding affinities and selectivities .
類似化合物との比較
Similar Compounds
Bis(pyrid-2-yl) disulfides: These compounds have similar structural features but differ in their chemical reactivity and biological activities.
N-(4,6-dimethylpyridin-2-yl) derivatives: These compounds share the pyridine ring structure but have different substituents, leading to varied properties and applications
Uniqueness
3,3’-sulfanediylbis[N-(4,6-dimethylpyridin-2-yl)propanamide] is unique due to its specific combination of a sulfanediyl bridge and dimethylpyridine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C20H26N4O2S |
|---|---|
分子量 |
386.5 g/mol |
IUPAC名 |
N-(4,6-dimethylpyridin-2-yl)-3-[3-[(4,6-dimethylpyridin-2-yl)amino]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C20H26N4O2S/c1-13-9-15(3)21-17(11-13)23-19(25)5-7-27-8-6-20(26)24-18-12-14(2)10-16(4)22-18/h9-12H,5-8H2,1-4H3,(H,21,23,25)(H,22,24,26) |
InChIキー |
ZWQAKVAJLQQKQU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC(=N2)C)C)C |
正規SMILES |
CC1=CC(=NC(=C1)NC(=O)CCSCCC(=O)NC2=CC(=CC(=N2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B331425.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331426.png)
![2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B331430.png)
![methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331431.png)

![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331433.png)
![(4Z)-2-(4-fluorophenyl)-4-[(4-hydroxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B331435.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B331436.png)
![Propyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331437.png)
![Isopropyl 2-[(3-cyclohexylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331440.png)
![propyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331442.png)
![Diisopropyl 5-[(5-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331445.png)
![(4Z)-4-{3-bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzylidene}-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331446.png)
![4-{4-[(2-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331447.png)
